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Compound of Interest

Compound Name: ZLWT-37

Cat. No.: B12396161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ZLWT-37 is a potent, orally active, and selective dual inhibitor of Cyclin-Dependent Kinase 9

(CDK9) and Cyclin-Dependent Kinase 2 (CDK2).[1] As a tacrine derivative, ZLWT-37 has

demonstrated significant antiproliferative activity against cancer cell lines, primarily through the

induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Its high potency and

favorable in vivo efficacy in preclinical models, coupled with a good safety profile, position

ZLWT-37 as a promising candidate for further development in oncology. This document

provides a comprehensive overview of the synthesis, characterization, and mechanism of

action of ZLWT-37.

Quantitative Data Summary
The following tables summarize the key quantitative data for ZLWT-37.

Table 1: In Vitro Biological Activity of ZLWT-37
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Target/Cell Line Assay Type Value Units

CDK9 Kinase Inhibition 0.002 µM (IC50)

CDK2 Kinase Inhibition 0.054 µM (IC50)

HCT116 Antiproliferative 0.029 µM (GI50)

Table 2: In Vivo Data of ZLWT-37 in HCT116 Xenograft Model

Dosing
Administration
Route

Duration Efficacy Toxicity

0-20 mg/kg Oral (p.o.)
Once daily for 14

days

Potential efficacy

against tumor

growth

No obvious

toxicity observed

Synthesis of ZLWT-37
The synthesis of ZLWT-37 is based on the modification of a tacrine scaffold. The following

protocol is a representative synthesis based on the known chemistry of tacrine derivatives.

Experimental Protocol: Synthesis of N-(4-{9-[(3S)-3-
aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-
yl}pyridin-2-yl)cyclopropanecarboxamide hydrochloride
((S)-45, ZLWT-37)
Materials:

9-chloro-2-(4-nitropyridin-2-yl)-5,6,7,8-tetrahydroacridine

(S)-tert-butyl (pyrrolidin-3-yl)carbamate

Iron powder

Ammonium chloride
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Cyclopropanecarbonyl chloride

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Triethylamine (TEA)

Hydrochloric acid (HCl) in diethyl ether

Procedure:

Step 1: Synthesis of tert-butyl ((S)-1-(2-(4-nitropyridin-2-yl)-5,6,7,8-tetrahydroacridin-9-

yl)pyrrolidin-3-yl)carbamate:

To a solution of 9-chloro-2-(4-nitropyridin-2-yl)-5,6,7,8-tetrahydroacridine in DMF, add (S)-

tert-butyl (pyrrolidin-3-yl)carbamate and triethylamine.

Heat the reaction mixture at 80°C for 12 hours.

After cooling, pour the mixture into water and extract with ethyl acetate.

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Purify the residue by column chromatography to yield the product.

Step 2: Synthesis of tert-butyl ((S)-1-(2-(4-aminopyridin-2-yl)-5,6,7,8-tetrahydroacridin-9-

yl)pyrrolidin-3-yl)carbamate:

To a solution of the product from Step 1 in ethanol and water, add iron powder and

ammonium chloride.

Heat the mixture to reflux for 4 hours.

Filter the hot solution through Celite and concentrate the filtrate.
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Extract the residue with ethyl acetate, wash with brine, dry over sodium sulfate, and

concentrate to give the crude product, which is used in the next step without further

purification.

Step 3: Synthesis of tert-butyl ((S)-1-(2-(4-(cyclopropanecarboxamido)pyridin-2-yl)-5,6,7,8-

tetrahydroacridin-9-yl)pyrrolidin-3-yl)carbamate:

To a solution of the product from Step 2 in DCM, add triethylamine and cool to 0°C.

Add cyclopropanecarbonyl chloride dropwise and stir the reaction mixture at room

temperature for 3 hours.

Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.

Purify the residue by column chromatography.

Step 4: Synthesis of N-(4-(9-((S)-3-aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroacridin-2-

yl)pyridin-2-yl)cyclopropanecarboxamide (ZLWT-37):

To a solution of the product from Step 3 in DCM, add trifluoroacetic acid.

Stir the mixture at room temperature for 2 hours.

Concentrate the reaction mixture under reduced pressure.

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

Dry the organic layer over sodium sulfate and concentrate to yield the free base of ZLWT-
37.

Step 5: Formation of the hydrochloride salt:

Dissolve the free base in a minimal amount of DCM and add a solution of HCl in diethyl

ether.

Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum

to yield ZLWT-37 as a hydrochloride salt.
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Characterization of ZLWT-37
Mechanism of Action and Signaling Pathway
ZLWT-37 exerts its anticancer effects by inhibiting CDK9 and CDK2. Inhibition of CDK9 leads

to the downregulation of anti-apoptotic proteins, thereby promoting apoptosis. Inhibition of

CDK2 disrupts the cell cycle, leading to arrest in the G2/M phase.

Kinase Inhibition Cellular Effects

ZLWT-37
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Caption: Signaling pathway of ZLWT-37.

Experimental Workflow for Characterization
The characterization of a novel kinase inhibitor like ZLWT-37 typically follows a multi-step

workflow, from initial biochemical assays to in vivo efficacy studies.
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Caption: Experimental workflow for ZLWT-37 characterization.

Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (CDK9/CDK2)
Objective: To determine the IC50 values of ZLWT-37 against CDK9 and CDK2.

Materials:

Recombinant human CDK9/Cyclin T1 and CDK2/Cyclin E1
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Kinase substrate (e.g., a generic peptide substrate)

ATP

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

ZLWT-37 (dissolved in 100% DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white opaque assay plates

Plate reader capable of measuring luminescence

Procedure:

Prepare a serial dilution of ZLWT-37 in 100% DMSO. A 10-point, 3-fold dilution series is

recommended.

Further dilute the ZLWT-37 series in kinase assay buffer. The final DMSO concentration in

the assay should not exceed 1%.

Add 2.5 µL of the diluted ZLWT-37 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 2.5 µL of the CDK9/Cyclin T1 or CDK2/Cyclin E1 enzyme solution to the wells.

Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room

temperature.

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and

then measure the luminescence.
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Calculate the percent inhibition for each concentration of ZLWT-37 and determine the IC50

value using non-linear regression analysis.

Cell Cycle Analysis in HCT116 Cells
Objective: To assess the effect of ZLWT-37 on the cell cycle distribution of HCT116 cells.

Materials:

HCT116 cells

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

ZLWT-37

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of ZLWT-37 or vehicle control (DMSO) for 24 or

48 hours.

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cells with cold PBS and fix them by adding cold 70% ethanol dropwise while

vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution and incubate in the dark at room

temperature for 30 minutes.

Analyze the samples using a flow cytometer.

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and

G2/M phases of the cell cycle.

Apoptosis Assay in HCT116 Cells
Objective: To determine if ZLWT-37 induces apoptosis in HCT116 cells.

Materials:

HCT116 cells

Complete culture medium

ZLWT-37

Annexin V-FITC Apoptosis Detection Kit

Binding buffer

Propidium Iodide (PI) solution

Flow cytometer

Procedure:

Seed HCT116 cells in 6-well plates and treat with ZLWT-37 or vehicle control as described

for the cell cycle analysis.

Harvest both the adherent and floating cells and collect them by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Add 400 µL of 1X binding buffer to each tube.

Analyze the samples by flow cytometry within 1 hour.

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late

apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-

negative).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12396161?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/zlwt-37.html
https://www.benchchem.com/product/b12396161#zlwt-37-synthesis-and-characterization
https://www.benchchem.com/product/b12396161#zlwt-37-synthesis-and-characterization
https://www.benchchem.com/product/b12396161#zlwt-37-synthesis-and-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12396161?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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